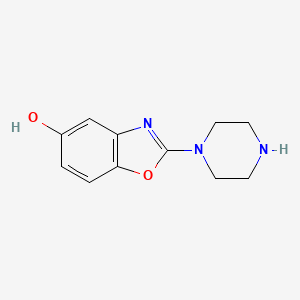
2-Piperazin-1-yl-1,3-benzoxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazin-1-yl-1,3-benzoxazol-5-ol is a chemical compound with the molecular formula C11H13N3O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-1,3-benzoxazol-5-ol typically involves the reaction of 2-aminophenol with piperazine under specific conditions. One common method includes:
Starting Materials: 2-aminophenol and piperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl-1,3-benzoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
2-Piperazin-1-yl-1,3-benzoxazol-5-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological assays to study its effects on various biological pathways.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl-1,3-benzoxazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Piperazin-1-yl-1,3-benzothiazole: Similar structure but contains a sulfur atom instead of an oxygen atom.
2-Piperidin-3-yl-1,3-benzoxazole trifluoroacetate: Contains a piperidine ring instead of a piperazine ring.
1,3-benzoxazol-2-yl phenoxyacetate: Contains a phenoxyacetate group instead of a piperazine ring.
Uniqueness
2-Piperazin-1-yl-1,3-benzoxazol-5-ol is unique due to its specific combination of a benzoxazole ring with a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C11H13N3O2/c15-8-1-2-10-9(7-8)13-11(16-10)14-5-3-12-4-6-14/h1-2,7,12,15H,3-6H2 |
InChI Key |
KZHQCZFLMSXTFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


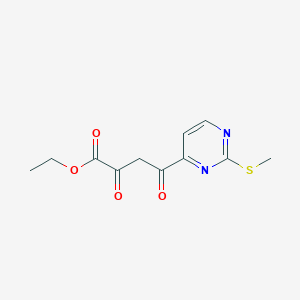
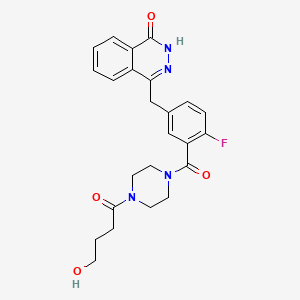
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)
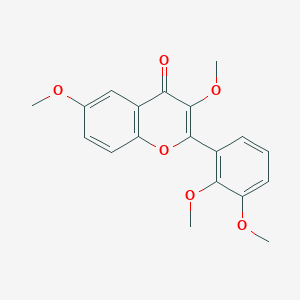
![1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13867018.png)
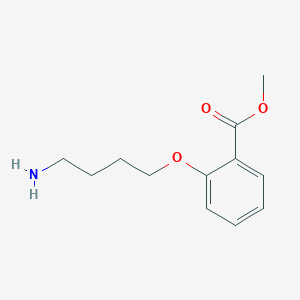
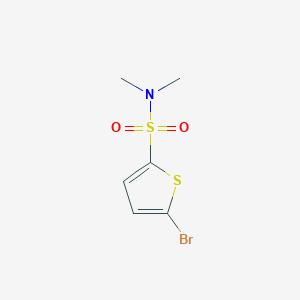
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)
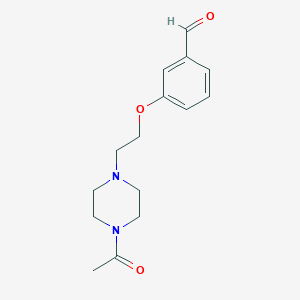

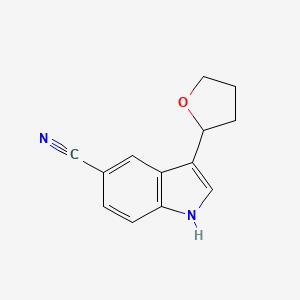

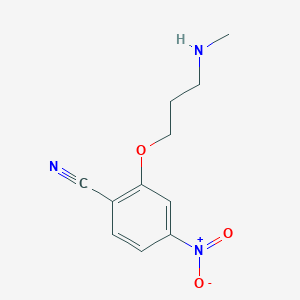
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)
